molecular formula C16H14BrNO5 B10889405 5-Bromo-2-[2-(2-methoxyanilino)-2-oxoethoxy]benzoic acid

5-Bromo-2-[2-(2-methoxyanilino)-2-oxoethoxy]benzoic acid

Cat. No.: B10889405
M. Wt: 380.19 g/mol
InChI Key: XWYROBVIHUPCNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-[2-(2-methoxyanilino)-2-oxoethoxy]benzoic acid is a complex organic compound with the molecular formula C16H14BrNO5. This compound is known for its unique chemical structure, which includes a bromine atom, a methoxy group, and an anilino group. It is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[2-(2-methoxyanilino)-2-oxoethoxy]benzoic acid typically involves multiple steps. One common method starts with the bromination of 2-hydroxybenzoic acid to form 5-bromo-2-hydroxybenzoic acid. This intermediate is then reacted with 2-(2-methoxyanilino)-2-oxoethanol under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[2-(2-methoxyanilino)-2-oxoethoxy]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups like hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions typically involve nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Bromo-2-[2-(2-methoxyanilino)-2-oxoethoxy]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[2-(2-methoxyanilino)-2-oxoethoxy]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxybenzoic acid: This compound shares a similar structure but lacks the anilino group.

    5-Bromo-2-chlorobenzoic acid: Similar in structure but contains a chlorine atom instead of the methoxyanilino group.

    2-Amino-5-bromobenzoic acid: Contains an amino group instead of the methoxyanilino group.

Uniqueness

5-Bromo-2-[2-(2-methoxyanilino)-2-oxoethoxy]benzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H14BrNO5

Molecular Weight

380.19 g/mol

IUPAC Name

5-bromo-2-[2-(2-methoxyanilino)-2-oxoethoxy]benzoic acid

InChI

InChI=1S/C16H14BrNO5/c1-22-14-5-3-2-4-12(14)18-15(19)9-23-13-7-6-10(17)8-11(13)16(20)21/h2-8H,9H2,1H3,(H,18,19)(H,20,21)

InChI Key

XWYROBVIHUPCNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)C(=O)O

Origin of Product

United States

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